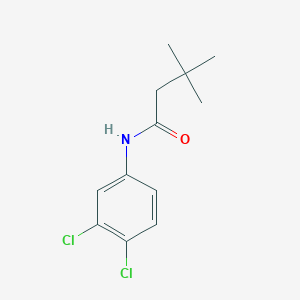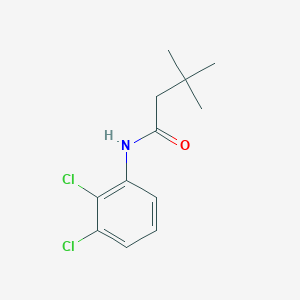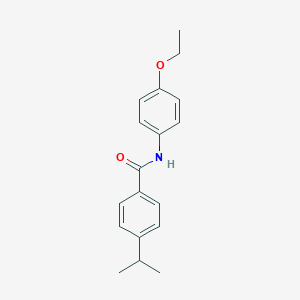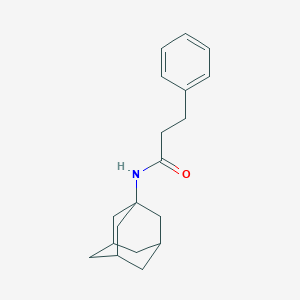
3-(benzyloxy)-N,N-diethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzyloxy)-N,N-diethylbenzamide (BDEA) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDEA belongs to the class of benzamides and has been studied for its ability to modulate various biological processes. In
Mechanism of Action
3-(benzyloxy)-N,N-diethylbenzamide modulates biological processes through its interaction with specific receptors and enzymes. 3-(benzyloxy)-N,N-diethylbenzamide has been shown to bind to dopamine receptors and inhibit their activity, leading to a decrease in dopamine release. In addition, 3-(benzyloxy)-N,N-diethylbenzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in various biological processes such as angiogenesis and tumor invasion.
Biochemical and Physiological Effects:
3-(benzyloxy)-N,N-diethylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(benzyloxy)-N,N-diethylbenzamide inhibits the activity of MMPs, leading to a decrease in angiogenesis and tumor invasion. In addition, 3-(benzyloxy)-N,N-diethylbenzamide has been shown to induce apoptosis in cancer cells. In vivo studies have shown that 3-(benzyloxy)-N,N-diethylbenzamide inhibits the growth of tumors and reduces tumor volume. 3-(benzyloxy)-N,N-diethylbenzamide has also been shown to modulate dopamine receptor activity, leading to a decrease in dopamine release.
Advantages and Limitations for Lab Experiments
One advantage of 3-(benzyloxy)-N,N-diethylbenzamide is its ability to inhibit the activity of MMPs, which are involved in various biological processes such as angiogenesis and tumor invasion. In addition, 3-(benzyloxy)-N,N-diethylbenzamide has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. However, one limitation of 3-(benzyloxy)-N,N-diethylbenzamide is its potential toxicity, which needs to be further studied.
Future Directions
There are several future directions for 3-(benzyloxy)-N,N-diethylbenzamide research. One direction is to further study the mechanism of action of 3-(benzyloxy)-N,N-diethylbenzamide and its interaction with specific receptors and enzymes. Another direction is to study the potential therapeutic applications of 3-(benzyloxy)-N,N-diethylbenzamide in various fields such as oncology, neurology, and psychiatry. In addition, future studies should focus on the toxicity of 3-(benzyloxy)-N,N-diethylbenzamide and its potential side effects. Overall, 3-(benzyloxy)-N,N-diethylbenzamide has the potential to be a promising therapeutic agent for various diseases, and further research is needed to explore its full potential.
Synthesis Methods
3-(benzyloxy)-N,N-diethylbenzamide can be synthesized through a multi-step process involving the reaction of 3-nitrobenzoic acid with benzyl alcohol, followed by reduction of the nitro group and subsequent amidation with diethylamine. The final product is obtained through recrystallization.
Scientific Research Applications
3-(benzyloxy)-N,N-diethylbenzamide has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and psychiatry. In oncology, 3-(benzyloxy)-N,N-diethylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology and psychiatry, 3-(benzyloxy)-N,N-diethylbenzamide has been studied for its ability to modulate dopamine receptors, which are involved in various neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.
properties
Product Name |
3-(benzyloxy)-N,N-diethylbenzamide |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N,N-diethyl-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-3-19(4-2)18(20)16-11-8-12-17(13-16)21-14-15-9-6-5-7-10-15/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
NYHUWYFTGOJLJP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine](/img/structure/B253261.png)



![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)


![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)